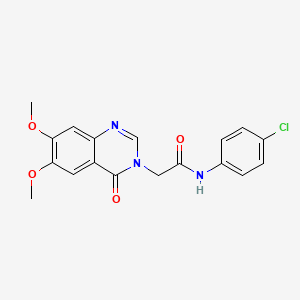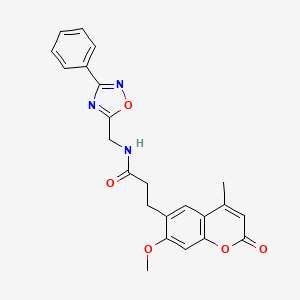![molecular formula C19H23FN2O3 B12190818 [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12190818.png)
[1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a synthetic organic compound that features a complex structure combining an indole moiety with a cyclohexylacetic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Introduction of the Fluoro Group: The fluorination of the indole can be achieved using electrophilic fluorinating agents such as Selectfluor.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.
Amidation: The acetylated indole is reacted with cyclohexylamine to form the amide linkage.
Attachment of the Cyclohexylacetic Acid: The final step involves the coupling of the amide with cyclohexylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohols or amines depending on the specific site of reduction.
Substitution: Formation of methoxy-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the function of indole-containing biomolecules. Its fluorinated indole moiety can be used in imaging studies due to the unique properties of fluorine in NMR and PET imaging.
Medicine
In medicine, the compound’s potential pharmacological activities can be explored. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound may confer unique interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and fluoro groups.
Mechanism of Action
The mechanism of action of [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. The fluoro group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Fluoroindole: A simpler fluorinated indole derivative used in various chemical syntheses.
Cyclohexylacetic acid: A simpler analog without the indole moiety, used in organic synthesis.
Uniqueness
The uniqueness of [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid lies in its combined structural features, which may confer unique biological activities and chemical reactivity. The presence of both the indole and cyclohexylacetic acid moieties, along with the fluoro group, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C19H23FN2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[1-[[[2-(6-fluoroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23FN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
HKPHCZVEYASZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole](/img/structure/B12190735.png)
ethyl)amine](/img/structure/B12190743.png)






![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12190776.png)
![2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B12190785.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12190786.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12190801.png)
![N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B12190805.png)
![Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate](/img/structure/B12190807.png)
